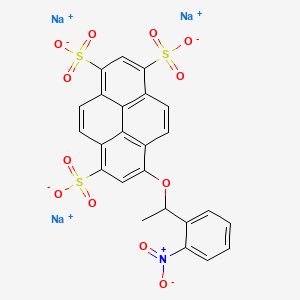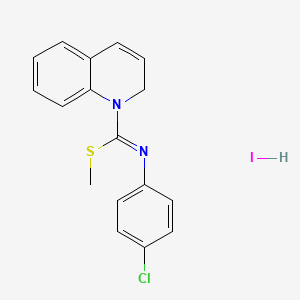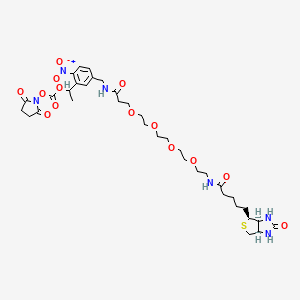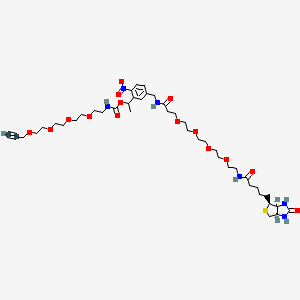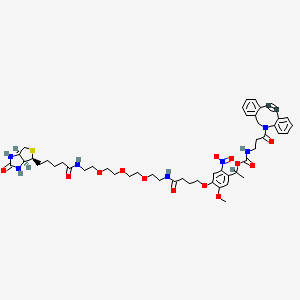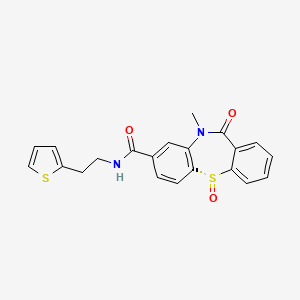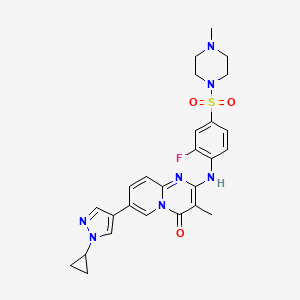
PL225B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. IGF-1R inhibitor PL225B selectively binds to and inhibits the activities of IGF-1R, which may result in both the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis in IGF-1R-overexpressing tumor cells. IGF-1R, a receptor tyrosine kinase overexpressed in a variety of human cancers, plays a significant role in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.
Wissenschaftliche Forschungsanwendungen
P22 Viral Capsid Nanocomposites
P22 viral capsid nanocomposites have been developed as an efficient delivery vehicle for anticancer drugs. Catechol ligands are attached to the interior surface of P22 viral capsids for encapsulation of drugs, demonstrating effective targeted delivery and efficacy in cell viability assays (Min et al., 2014).
Gene Delivery via DNA Nanoparticles
Compacted DNA nanoparticles have been used for gene delivery into photoreceptors in a mouse model of retinitis pigmentosa. This method showed significant improvements in phenotype, illustrating the potential for nanoparticle-based gene replacement therapy in treating human retinal degenerations (Cai et al., 2010).
Genetic Structure of Bacteriophage P22
The genetic structure of the bacteriophage P22 PL operon has been explored, identifying genes essential for lytic growth and offering insights into gene expression and regulation (Semerjian et al., 1989).
Plasmonic Photocatalytic Nanostructures
P22 virus-like particles have been utilized to construct Au/CdS plasmonic photocatalytic nanostructures, enhancing the photodegradation of methylene blue. This approach signifies advancements in the development of efficient photocatalytic systems (Zhou et al., 2015).
PL225B as an IGF-1R Inhibitor
PL225B acts as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), playing a significant role in inhibiting tumor cell proliferation and inducing apoptosis in tumor cells. This highlights its potential as an antineoplastic agent (2020).
Pulsed Laser Deposition for Novel Materials
Pulsed laser deposition (PLD) has been recognized as a versatile tool for thin-film and multilayer research, creating layered materials and metastable phases with controlled properties (Lowndes et al., 1996).
Eigenschaften
Produktname |
PL225B |
|---|---|
IUPAC-Name |
NONE |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PL225B; PL-225B; PL 225B. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



